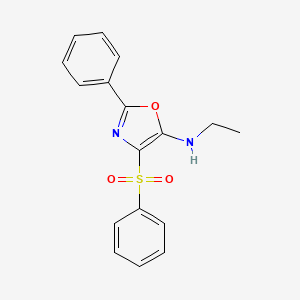

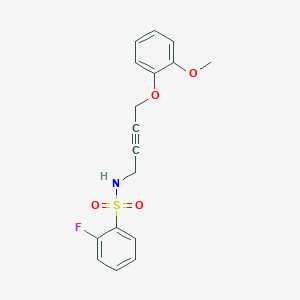

![molecular formula C10H14N2O B2910168 2-(Propan-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde CAS No. 1557436-46-0](/img/structure/B2910168.png)

2-(Propan-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(Propan-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde” is a complex organic compound. It belongs to the family of pyrazoles, which are heterocyclic compounds with a 5-membered ring structure containing three carbon atoms and two nitrogen atoms . Pyrazoles are considered privileged scaffolds in medicinal chemistry due to their wide range of applications in drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as “2-(Propan-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . The intermediate pyrazole carbaldehyde was synthesized by known literature methods .Molecular Structure Analysis

The molecular structure of pyrazoles, including “2-(Propan-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde”, is characterized by a 5-membered ring structure containing three carbon atoms and two nitrogen atoms . The molecular conformation in these molecules is very similar with twist angles between the triazole, pyrazole, and phenyl rings .Chemical Reactions Analysis

Pyrazole derivatives exhibit a broad spectrum of chemical reactions. For boronic acid or ester cross-coupling to happen at the intended position, halogens must be present . Pyrazole and its derivatives are also considered as possible antimicrobial, antiepileptic, anti-inflammatory, antipsychotic, antidepressant, inhibitors of protein kinases, anti-aggregating, antiarthritic, cerebro protectors, reverse transcriptase inhibitor, a COX-2 inhibitor, nematocidal and soluble guanylate cyclase activity, etc .Aplicaciones Científicas De Investigación

Green Multicomponent Synthesis

This compound is used in the green multicomponent synthesis of pyrano[2,3-c]pyrazole and spiro-pyrano[2,3-c]pyrazole derivatives . This process involves the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites .

Antimicrobial Activity

The compound has shown promising antimicrobial properties . It has been used in the synthesis of biologically active triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues . Among all the tested compounds, the compound 12e, 12f and 12 k possess the highest growth inhibitory activity .

Anticancer Activity

Pyrano[2,3-c]pyrazoles, which include this compound, have shown promising anticancer properties . Their structural diversity allows for the modulation of activity by modifying different regions of the molecule, opening up possibilities for structure–activity relationship studies .

Anti-inflammatory Activity

The compound has shown anti-inflammatory properties . This makes it a potential candidate for the development of new anti-inflammatory drugs.

Antiviral Activity

The compound has shown antiviral properties . It exhibits the capability to potentially inhibit the activity of the human Chk1 kinase enzyme .

Antioxidant Activity

The compound has demonstrated remarkable antioxidant activity compared to the standard antioxidant by using the DPPH free radical-scavenging assay . This makes it a potential candidate for the development of new antioxidant drugs.

Mecanismo De Acción

The mechanism of action of pyrazole derivatives is diverse and depends on the specific derivative and its biological target. For instance, some pyrazole derivatives have shown promising anti-inflammatory activity (up to 61–85% tumor necrosis factor [TNF-α] and 76–93% interleukin-6 [IL-6] inhibitory activity) at a concentration of 10 µM .

Direcciones Futuras

The field of pyrazole synthesis, including the synthesis of “2-(Propan-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde”, is expected to continue evolving. Future research directions include the development of more efficient and environmentally friendly synthetic methodologies, such as green synthesis and microwave-assisted synthesis . Additionally, the exploration of the biological activities of pyrazole derivatives is a promising area for future research .

Propiedades

IUPAC Name |

2-propan-2-yl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-7(2)12-10(6-13)8-4-3-5-9(8)11-12/h6-7H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRJBDVAMLBGWCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=C2CCCC2=N1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{Methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B2910085.png)

![(2-{[2-(4-Chlorophenyl)-1H-indol-3-yl]thio}ethyl)amine](/img/structure/B2910088.png)

![1-(3-chloro-4-methylphenyl)-N-[4-(4-chlorophenoxy)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2910090.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2910094.png)

![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol](/img/structure/B2910095.png)

![4-bromo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)thiophene-2-carboxamide](/img/structure/B2910098.png)

![1'-(Ethylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2910102.png)

![(E)-1-(2-chloro-4-methylquinolin-3-yl)-3-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]prop-2-en-1-one](/img/structure/B2910103.png)

![(E)-4-(Dimethylamino)-N-[2-(2-methyl-1,3-benzoxazol-4-yl)ethyl]but-2-enamide](/img/structure/B2910107.png)